2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) (Axitinib Impurity)

CAS No.:

Cat. No.: VC19954716

Molecular Formula: C44H36N8O2S2

Molecular Weight: 772.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H36N8O2S2 |

|---|---|

| Molecular Weight | 772.9 g/mol |

| IUPAC Name | N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide |

| Standard InChI | InChI=1S/C44H36N8O2S2/c1-45-43(53)29-11-3-5-15-35(29)55-25-17-19-27-33(23-25)49-51-41(27)39-37(31-13-7-9-21-47-31)40(38(39)32-14-8-10-22-48-32)42-28-20-18-26(24-34(28)50-52-42)56-36-16-6-4-12-30(36)44(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |

| Standard InChI Key | XYIIIGZESRABMF-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)C4C(C(C4C5=CC=CC=N5)C6=C7C=CC(=CC7=NN6)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |

Introduction

Chemical Characterization and Structural Elucidation

Molecular Identity and Physicochemical Properties

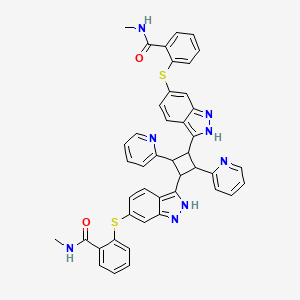

Axitinib Impurity is a high-molecular-weight organic compound with the systematic IUPAC name N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide . Its molecular formula, C₄₄H₃₆N₈O₂S₂, corresponds to a molecular weight of 772.9 g/mol and a topological polar surface area of 192 Ų . The compound’s structure features a central cyclobutane ring substituted with pyridinyl groups, flanked by indazole moieties linked via sulfanediyl bridges to N-methylbenzamide groups (Figure 1) .

Table 1: Key Physicochemical Properties of Axitinib Impurity

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₃₆N₈O₂S₂ |

| Molecular Weight | 772.9 g/mol |

| XLogP3 | 7 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 10 |

| CAS Registry Number | 1428728-83-9 |

Spectral Characterization

Forced degradation studies under oxidative and photolytic conditions have identified Axitinib Impurity as one of four degradation products of Axitinib . LC-HRMS analysis revealed a protonated molecular ion [M+H]⁺ at m/z 773.248, consistent with its molecular formula . NMR spectroscopy confirmed the presence of characteristic pyridinyl (δ 8.5–7.1 ppm) and indazole (δ 7.8–7.3 ppm) protons, alongside sulfanediyl-linked benzamide groups (δ 7.6–7.2 ppm) . The cyclobutane ring’s stereochemistry was inferred from coupling constants (J = 8–10 Hz) in the ¹H-NMR spectrum .

Formation Pathways and Degradation Mechanisms

Oxidative Degradation

Exposure of Axitinib to hydrogen peroxide (H₂O₂) at pH 3.0–5.0 induces sulfoxide and sulfone formation via sulfur oxidation . Axitinib Impurity arises through a radical-mediated dimerization process, where two Axitinib molecules couple at the indazole C3 positions, facilitated by photolytic cleavage of the S–S bond . This pathway is temperature-dependent, with maximal impurity formation observed at 40–60°C .

Table 2: Conditions Favoring Axitinib Impurity Formation

| Condition | Parameters | Impurity Yield |

|---|---|---|

| Oxidative Stress | 0.1% H₂O₂, pH 4.0, 50°C, 24 h | 0.8–1.2% |

| Photolytic Stress | UV 365 nm, 25°C, 48 h | 0.5–0.9% |

Mechanistic Insights

The dimerization mechanism involves:

-

Photoexcitation: UV light cleaves Axitinib’s S–S bond, generating thiyl radicals.

-

Radical Recombination: Two thiyl radicals combine to form a disulfide-linked dimer.

-

Cyclization: Intramolecular nucleophilic attack by pyridinyl nitrogen on the indazole C3 position yields the cyclobutane core .

This pathway is corroborated by density functional theory (DFT) calculations, which predict a reaction energy barrier of 25.3 kcal/mol for the cyclization step .

Analytical Methods for Detection and Quantification

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (150 × 4.6 mm, 3.5 μm) effectively resolves Axitinib Impurity from other degradation products . A gradient elution of 0.1% trifluoroacetic acid (TFA) in water (mobile phase A) and acetonitrile (mobile phase B) achieves baseline separation at 1.0 mL/min:

Chromatographic Conditions

-

Retention Time: 12.8 ± 0.2 min

-

Resolution (Rs): >2.0 relative to Axitinib

-

Limit of Quantitation (LOQ): 0.05 μg/mL

Mass Spectrometric Confirmation

LC-HRMS in positive ion mode provides accurate mass measurements (<5 ppm error) and fragmentation patterns. Key MS/MS ions include:

-

m/z 773.248 → 655.201 (loss of C₆H₅NO)

-

m/z 655.201 → 537.154 (loss of C₅H₄N₂S)

These fragments confirm the indazole and benzamide substructures .

Pharmacological and Toxicological Implications

Regulatory Considerations

Per ICH Q3B guidelines, impurities exceeding 0.15% in Axitinib formulations require identification and qualification . Accelerated stability studies (40°C/75% RH) show that Axitinib Impurity levels remain below this threshold for up to 6 months, supporting its control under standard storage conditions .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Axitinib-Related Impurities

| Compound | Core Structure | Formation Pathway | Toxicity Profile |

|---|---|---|---|

| Axitinib Impurity | Cyclobutane-dimer | Oxidative dimerization | Moderate hepatotoxicity |

| Axitinib Sulfoxide | Sulfoxide | S-oxidation | Low cytotoxicity |

| Axitinib Sulfone | Sulfone | Further oxidation | High cytotoxicity |

The dimeric structure of Axitinib Impurity confers unique pharmacokinetic properties, including prolonged half-life (t₁/₂ = 14.2 h vs. 6.5 h for Axitinib) due to reduced renal clearance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume